molecular formula C13H30NO3P B3044817 Diethyl [(octylamino)methyl]phosphonate CAS No. 100476-84-4

Diethyl [(octylamino)methyl]phosphonate

Cat. No.: B3044817
CAS No.: 100476-84-4
M. Wt: 279.36 g/mol
InChI Key: MMXIGWMYCXVSPJ-UHFFFAOYSA-N
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Description

Diethyl [(octylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone functionalized with an octylamino group.

Properties

CAS No.

100476-84-4

Molecular Formula

C13H30NO3P

Molecular Weight

279.36 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)octan-1-amine

InChI

InChI=1S/C13H30NO3P/c1-4-7-8-9-10-11-12-14-13-18(15,16-5-2)17-6-3/h14H,4-13H2,1-3H3

InChI Key

MMXIGWMYCXVSPJ-UHFFFAOYSA-N

SMILES

CCCCCCCCNCP(=O)(OCC)OCC

Canonical SMILES

CCCCCCCCNCP(=O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Phosphonate esters with aminoalkyl or aryl substituents exhibit diverse properties depending on their functional groups:

Compound Name Substituents Key Structural Features References
Diethyl [(octylamino)methyl]phosphonate Octylamino group Long alkyl chain enhances lipophilicity; potential for hydrophobic interactions Inferred
Diethyl ((Benzo[d]thiazol-2-ylamino)phenyl)phosphonate (4a) Benzo[d]thiazol-2-ylamino, 4-(dimethylamino)phenyl Aromatic and heterocyclic groups improve π-π stacking and electronic properties
Diethyl [(benzylamino)(phenyl)methyl]phosphonate Benzylamino, phenyl Steric bulk from benzyl group may hinder reactivity
Diethyl [(dimethylamino)methyl]phosphonate Dimethylamino group Short alkyl chain reduces steric hindrance, increasing nucleophilicity

Key Observations :

  • The octylamino group in the target compound likely improves membrane permeability compared to shorter-chain analogs (e.g., dimethylamino) .
  • Aromatic substituents (e.g., benzo[d]thiazol-2-ylamino) enhance stability via intramolecular hydrogen bonding, as seen in crystallographic studies .

Challenges :

  • Longer alkyl chains (e.g., octyl) may require extended reaction times or elevated temperatures due to reduced nucleophilicity .
Chemical Reactivity
  • Michael Additions: Phosphonates with amino groups act as nucleophiles in aza-Michael reactions, enabling access to heterocycles (e.g., pyridines) .
  • Coordination Chemistry: The amino group facilitates hydrogen bonding, as observed in crystal structures of related compounds .

Physical and Spectroscopic Properties

Property This compound (Inferred) Diethyl ((Benzo[d]thiazol-2-ylamino)phenyl)phosphonate (4a) Diethyl [(dimethylamino)methyl]phosphonate
Melting Point ~100–120°C (estimated) 179–180°C Not reported
$^{31}$P NMR (δ, ppm) ~20–25 (similar to analogs) 22.5 18.3
Solubility Low in water, high in organic solvents Moderate in DMSO High in polar aprotic solvents

Notes:

  • The octylamino group reduces crystallinity, lowering the melting point compared to aromatic analogs .
  • $^{31}$P NMR shifts are consistent across aminoalkylphosphonates, confirming phosphonate ester formation .

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